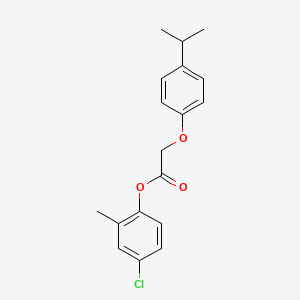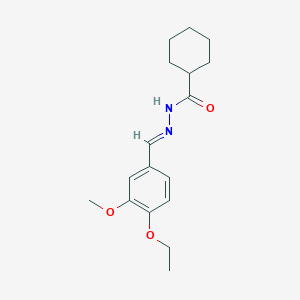
4-chloro-2-methylphenyl (4-isopropylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-chloro-2-methylphenyl (4-isopropylphenoxy)acetate often involves complex reactions. For instance, methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate demonstrates the intricacy of synthesizing chlorophenyl-related compounds, highlighting the potential synthetic routes that could be adapted for this compound (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, such as the one described by Boyarskaya, Avdontceva, and Chulkova (2015), who studied 2-isocyano-4-methylphenyl diphenylacetate, can provide insights into the molecular geometry, bond lengths, and angles which are crucial for understanding the physical and chemical properties of these compounds (Boyarskaya, Avdontceva, & Chulkova, 2015).
Chemical Reactions and Properties
The chemical reactions involving chlorophenyl and isopropyl groups, such as the ipso chlorination of 4-alkylphenols to form various chlorocyclohexadienones, provide valuable information on the reactivity of chlorophenyl compounds and can be extrapolated to understand the chemical behavior of this compound (Fischer & Henderson, 1979).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and boiling points, can be inferred from studies on similar molecular structures. The analysis of compounds like 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide sheds light on the crystalline structure, which can influence the physical properties of this compound (Purandara et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability under various conditions, and potential for further chemical transformations, are crucial for understanding the utility of this compound. Studies on the kinetics and mechanisms of chlorination of aryl acetates provide insights into the reactivity patterns that could be expected for this compound (Mare, Hannan, & Isaacs, 1977).
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
A systematic review focused on chlorophenoxy compounds, including 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA), highlights their widespread use as herbicides in the United States. These compounds have been associated with an increased risk of various cancers in epidemiologic studies, though toxicological studies in rodents show no evidence of carcinogenicity. Regulatory agencies consider chlorophenoxies as not likely to be carcinogenic or unclassifiable regarding carcinogenicity. This review evaluated epidemiologic, toxicological, pharmacokinetic, exposure, and biomonitoring studies, concluding that the combined evidence does not support a genotoxic mode of action for these herbicides (Stackelberg, 2013).
Chemical Reactions and Mechanisms
Research on the chlorination of aryl acetates, including compounds similar to 4-chloro-2-methylphenyl (4-isopropylphenoxy)acetate, has provided insight into the kinetics and products of these reactions. Studies have shown that "abnormal" reaction paths can significantly influence the outcomes of chlorination processes, potentially through electrophilic attack on activated positions. This research aids in understanding the reactivity and functionalization of aromatic compounds, which is crucial for developing new synthetic methodologies and materials (Mare et al., 1977).
Herbicide and Plant Growth Regulation
Ionic liquids containing the (2,4-dichlorophenoxy)acetate anion, related to this compound, have been synthesized and evaluated as potential herbicides and plant growth regulators. These new compounds have shown higher biological activity compared to traditional herbicides like 2,4-D salts, offering a promising direction for the development of more effective agricultural chemicals (Pernak et al., 2013).
Remediation of Polluted Soils
A study investigating the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) under methanogenic conditions found that acetate could significantly enhance the degradation rate. This research provides a novel approach to the remediation of soils contaminated with herbicides related to this compound, suggesting that acetate supplementation could be a viable strategy for enhancing the biodegradation of persistent organic pollutants (Yang et al., 2017).
Propiedades
IUPAC Name |
(4-chloro-2-methylphenyl) 2-(4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-12(2)14-4-7-16(8-5-14)21-11-18(20)22-17-9-6-15(19)10-13(17)3/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZYICURTAUNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551403.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)
![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)
![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)
![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)

![N-[3-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B5551468.png)

![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)

![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)